N,N-diethyl-3-methoxy-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-3-methoxy-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-13(5-2)12(15)9-6-7-10(14(16)17)11(8-9)18-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBBXQQXBRIZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to N,N-diethyl-3-methoxy-4-nitrobenzamide and its Analogues
The formation of the amide bond is the central transformation in the synthesis of this compound. Various methods have been developed to facilitate this, either by starting with the appropriately substituted benzoic acid or by building the functionalized aromatic ring around a pre-existing amide group.
The most straightforward approach to synthesizing this compound is the direct amidation of 3-methoxy-4-nitrobenzoic acid with diethylamine (B46881). This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. masterorganicchemistry.com
A common and effective method involves a two-step process where the carboxylic acid is first converted into a more reactive acyl chloride. masterorganicchemistry.com This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comchemicalbook.com The resulting 3-methoxy-4-nitrobenzoyl chloride is then treated with diethylamine to form the final amide product. A similar procedure has been documented for the synthesis of N,N-dimethyl-3-(2,4-difluorophenoxy)-4-nitrobenzamide, where the corresponding acyl chloride was reacted with dimethylamine. prepchem.com
Alternatively, a variety of coupling reagents can be used to promote the direct condensation of the carboxylic acid and amine in a single step, avoiding the isolation of the acyl chloride. These reagents are widely used in peptide synthesis and are applicable to a broad range of amidation reactions. masterorganicchemistry.comresearchgate.net
Table 1: Common Coupling Reagents for Direct Amidation
| Coupling Reagent | Abbreviation | Byproducts | Notes |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | One of the classic carbodiimides; the urea (B33335) byproduct is poorly soluble. masterorganicchemistry.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble urea | Often preferred over DCC for easier product purification. masterorganicchemistry.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | --- | A phosphonium-based reagent. |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | --- | An aminium-based reagent known for high efficiency. researchgate.net |
Another patented process describes the synthesis of N,N-diethylbenzamides by reacting a benzoic acid with N,N-diethyl carbamoyl (B1232498) chloride in the presence of an organic tertiary base like triethylamine (B128534) or tributylamine. google.com
A novel application of the Mitsunobu reaction has been developed for the synthesis of N,N-diethylbenzamides from substituted benzoic acids and diethylamine. nih.govtandfonline.comnih.gov This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov The general procedure involves mixing the benzoic acid, diethylamine, and triphenylphosphine, followed by the addition of the azodicarboxylate. nih.govtandfonline.com
This methodology has been successfully applied to a range of benzoic acids with both electron-donating and electron-withdrawing groups, suggesting its applicability for the synthesis of this compound. nih.govtandfonline.com However, it was noted that electron-poor benzoic acids sometimes resulted in lower yields due to incomplete consumption of the starting material under typical conditions. tandfonline.com
Table 2: Examples of N,N-Diethylbenzamides Synthesized via Mitsunobu Reaction
| Benzoic Acid Substituent | Yield (%) |
| 4-Methoxy | 88 |
| 4-Nitro | 55 |
| 3-Nitro | 63 |
| 2-Chloro | 84 |
| Unsubstituted | 91 |
Data sourced from a study on the non-classical Mitsunobu reaction for N,N-diethylbenzamide synthesis. nih.gov
An alternative synthetic strategy involves establishing the benzamide (B126) core first, followed by functionalization of the aromatic ring. For the target compound, this could involve the nitration of N,N-diethyl-3-methoxybenzamide. The methoxy (B1213986) group is an ortho-, para-directing group, meaning the nitration would occur at positions ortho or para to it. Since the para position (C4) is desired, this regioselectivity is favorable. However, control of reaction conditions is crucial to maximize the yield of the 4-nitro isomer and minimize the formation of the 2-nitro and 6-nitro byproducts.
The synthesis of the necessary precursor, 3-methoxy-4-nitrobenzoic acid, itself relies on regioselective nitration. sigmaaldrich.comgoogle.com The synthesis often starts with 3-methoxybenzoic acid, which is then nitrated to introduce the nitro group at the C4 position. The order of these functionalization steps is critical to achieving the desired substitution pattern on the aromatic ring. libretexts.org
Complex organic molecules like this compound are often constructed through multi-step synthetic sequences. researchgate.net The order in which functional groups are introduced onto the aromatic ring is a key consideration in synthesis design. libretexts.org
A plausible multi-step synthesis for the target compound could begin with a simple, readily available benzene (B151609) derivative. The sequence of reactions—such as electrophilic aromatic substitution to introduce the methoxy and carboxyl (or a precursor) groups, followed by a regioselective nitration, and culminating in the final amidation step—must be carefully planned. libretexts.org For instance, performing the nitration step before the amidation step is generally preferred. The strongly deactivating nature of the nitro group can make subsequent reactions on the ring, including the initial formation of the amide, more challenging. Continuous flow microreactor systems have also been demonstrated for multi-step amide synthesis from alcohols and amines, highlighting modern approaches to these sequences. rsc.org
Mechanistic Investigations of Formation Reactions
Understanding the mechanisms of the reactions used to form this compound provides insight into reaction optimization and potential side reactions.
Direct Amidation: In the classic amidation of a carboxylic acid, such as the reaction between 3-methoxy-4-nitrobenzoyl chloride and diethylamine, the mechanism is a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate . studysmarter.co.uk The nucleophilic diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the carbonyl π-bond and forming a transient tetrahedral species. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride leaving group to yield the final amide. studysmarter.co.uk
Mitsunobu Reaction: The mechanism of the Mitsunobu reaction for benzamide formation is believed to proceed through a non-classical pathway. nih.govtandfonline.com It is postulated to involve the formation of an acyloxyphosphonium ion intermediate. nih.govtandfonline.com This differs from the traditional Mitsunobu mechanism for esterification of alcohols, which proceeds via an alkoxyphosphonium ion. nih.gov In this proposed mechanism, the reaction between the benzoic acid, triphenylphosphine, and the azodicarboxylate forms the key acyloxyphosphonium species. The diethylamine then acts as the nucleophile, attacking this activated intermediate to form the N,N-diethylbenzamide. nih.govtandfonline.com
Kinetic Studies of this compound Synthesis Pathways
The synthesis of this compound typically involves the reaction of a carboxylic acid derivative, such as 3-methoxy-4-nitrobenzoyl chloride, with diethylamine. This reaction is a classic example of nucleophilic acyl substitution. The kinetics of this transformation are governed by several factors, including the reactivity of the acylating agent, the nucleophilicity of the amine, the solvent, and the temperature.
The reaction mechanism proceeds via a tetrahedral intermediate. The rate of reaction is influenced by the stability of this intermediate and the nature of the leaving group. For a benzoyl chloride derivative, the chloride ion is an excellent leaving group, which facilitates the reaction.
The electronic properties of the substituents on the aromatic ring play a crucial role in the reaction kinetics. Electron-withdrawing groups, such as the nitro group (-NO₂) at the para position, increase the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by the amine, thereby increasing the reaction rate. Conversely, electron-donating groups, like the methoxy group (-OCH₃) at the meta position, can have a more complex influence but generally have a less pronounced effect compared to a para-nitro group. The reaction of acyl chlorides with amines is typically a fast process, often conducted at low temperatures to control its exothermic nature. globalconference.info
Table 1: Representative Kinetic Data for the Aminolysis of Substituted Benzoyl Chlorides This table presents illustrative data to demonstrate the electronic effects of substituents on the rate of reaction. Actual values for this compound may vary.
| Substituent on Benzoyl Chloride | Amine | Solvent | Relative Rate Constant (k_rel) |
| 4-Nitro | Diethylamine | Acetonitrile | High |
| Unsubstituted | Diethylamine | Acetonitrile | Medium |
| 4-Methoxy | Diethylamine | Acetonitrile | Low |
Catalytic Approaches in Benzamide Formation
Modern organic synthesis heavily relies on catalysis to form amide bonds under milder conditions with higher efficiency and selectivity. numberanalytics.com Transition metal catalysis and organocatalysis are at the forefront of these developments.
Copper-Catalyzed Approaches Copper catalysis is a cost-effective and versatile tool for C-N bond formation. beilstein-journals.org An efficient copper-catalyzed method for preparing 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates has been developed using copper iodide/1,10-phenanthroline in water. thieme-connect.comresearchgate.net This highlights copper's utility in hydroxylations and its compatibility with aqueous media. Other copper-catalyzed systems enable the amidation of nitriles with N,N-dimethylformamide (DMF) under an oxygen atmosphere, showcasing C-C bond activation followed by amidation. rsc.org These methods offer practical and economical routes to various benzamides. acs.org
Table 2: Examples of Copper-Catalyzed Benzamide Synthesis
| Copper Catalyst | Ligand / Additive | Substrates | Product Type | Yield (%) | Reference |
| CuI | 1,10-phenanthroline | 2-chlorobenzamides | 2-hydroxybenzamides | 33-96 | thieme-connect.com |
| Cu₂O | 1,10-phenanthroline | Benzyl cyanide, DMF | N,N-dimethyl benzamides | up to 84 | rsc.org |
| CuBr·SMe₂ | Diphenyl sulfide (B99878) | Benzamides, Isonitriles | 3-iminoisoindolinones | Good | acs.org |
Rhodium-Catalyzed Approaches Rhodium catalysts are particularly powerful for reactions involving C-H bond activation, enabling the direct functionalization of arenes. nih.gov For instance, rhodium(III) catalysts can facilitate the oxidative cycloaddition of benzamides and alkynes to produce isoquinolones, tolerating a wide range of functional groups. nih.gov Another strategy involves the rhodium-catalyzed addition of benzamide C-H bonds to imines to create branched amine products. nih.govacs.org These methods provide access to complex molecular scaffolds that are valuable in medicinal chemistry. nih.govlookchem.com
Table 3: Examples of Rhodium-Catalyzed Reactions for Amide Synthesis
| Rhodium Catalyst | Oxidant / Additive | Reactants | Product Type | Key Feature | Reference |
| [Cp*RhCl₂]₂ | AgB(C₆F₅)₄ | Benzamides, Imines | Branched Amines | C-H addition | acs.org |
| Rh(III) species | Cu(II) oxidants | Benzamides, Alkynes | Isoquinolones | C-H/N-H activation | nih.gov |
| Rh(III) species | - | Benzamides, Aryl azides | 2-Anilinobenzamides | Direct C-H amination | lookchem.com |
Organocatalysis Organocatalysis avoids the use of potentially toxic and expensive metals by employing small organic molecules to catalyze reactions. numberanalytics.com Boric acid, for example, has been used as a simple and green catalyst for the direct amidation of benzoic acids. sciepub.comyoutube.com Other organocatalytic systems use hypervalent iodine compounds to achieve the oxidative annulation of benzamide derivatives with alkynes, leading to isoquinolones under mild conditions. nih.gov Bifunctional organocatalysts have also been applied in the enantioselective synthesis of axially chiral benzamides. nih.gov
Table 4: Examples of Organocatalysis in Benzamide Synthesis
| Organocatalyst | Reactants | Product Type | Key Feature | Reference |
| Boric Acid | Benzoic acid, Benzylamine | N-Benzylbenzamide | Green, dehydrative amidation | sciepub.com |
| Iodobenzene / Peracetic acid | Benzamide derivatives, Alkynes | Isoquinolones | Oxidative annulation | nih.gov |
| Bifunctional urea-amine | Benzamide substrates | Axially chiral benzamides | Asymmetric synthesis | nih.gov |
Advanced Synthetic Techniques and Green Chemistry Considerations in Benzamide Synthesis
The field of amide synthesis is continually evolving, with a strong drive towards developing more sustainable and efficient methods.
Advanced Synthetic Techniques Beyond traditional catalysis, novel synthetic strategies are emerging. A recently developed three-component reaction involving isocyanides, alkyl halides, and water offers a versatile and highly efficient route to a wide array of amides. catrin.com This method is notable for its broad substrate scope and potential for late-stage functionalization of complex molecules. Another advanced method is the application of the Mitsunobu reaction, which traditionally couples alcohols and nucleophiles, to the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This transformation is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov
Green Chemistry Considerations Green chemistry principles are increasingly being integrated into benzamide synthesis to reduce environmental impact. Key strategies include:
Solvent-Free Synthesis : Mechanochemical methods, which use mechanical force instead of solvents to drive reactions, represent a significant green advancement. numberanalytics.com Another approach involves the direct reaction of amines with enol esters, such as vinyl benzoate, under solvent- and activation-free conditions, offering a clean and eco-compatible pathway to benzamides. tandfonline.comtandfonline.com
Use of Greener Solvents : Water is an ideal green solvent, and methods like the copper-catalyzed hydroxylation of 2-chlorobenzamides are being successfully performed in neat water, avoiding organic solvents. thieme-connect.comresearchgate.net
Biocatalysis : Enzymes like lipases and amidases offer a highly selective and environmentally friendly route to amides. numberanalytics.com They operate under mild conditions and their high selectivity is advantageous for synthesizing complex molecules with minimal side reactions. numberanalytics.com
Catalytic Dehydrative Amidation : The direct condensation of carboxylic acids and amines, where water is the only byproduct, is considered an ideal "green" method. Organoboron compounds, which are low in toxicity, are effective catalysts for this type of transformation. rsc.org
Table 5: Comparison of Traditional vs. Green Benzamide Synthesis Methods
| Metric | Traditional Method (e.g., Acyl Chloride) | Green Method (e.g., Catalytic Dehydration) |
| Starting Materials | Carboxylic acid derivative (pre-activated) | Carboxylic acid, Amine |
| Byproducts | Stoichiometric salts (e.g., HCl) | Water |
| Solvents | Often chlorinated organic solvents | Water, or solvent-free |
| Atom Economy | Lower | Higher |
| Energy Consumption | Can be high (for pre-activation) | Often lower, milder conditions |
| Catalyst | Often stoichiometric reagents | Catalytic amounts of metal or organocatalyst |
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of N,N-diethyl-3-methoxy-4-nitrobenzamide in non-solid states. These techniques probe the interactions of the molecule with electromagnetic radiation to reveal detailed information about its electronic and nuclear environment.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, its expected NMR signatures can be inferred from closely related structures like N,N-dimethyl-3-nitrobenzamide and other substituted benzamides. journals.co.zarsc.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The diethylamino group should produce a quartet around 3.4-3.5 ppm (for the -CH₂- protons) and a triplet around 1.1-1.2 ppm (for the -CH₃ protons), arising from spin-spin coupling. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, likely in the 3.9-4.0 ppm region. The aromatic protons would present a more complex pattern due to their substitution, likely appearing as multiplets in the 7.5-8.2 ppm range.
¹³C NMR: The carbon-13 NMR spectrum gives direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom produces a unique signal. bhu.ac.in The analysis of chemical shifts for related compounds allows for the prediction of the spectral data for this compound. researchgate.netresearchgate.net The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 168-170 ppm. Carbons of the aromatic ring will appear between 110 and 150 ppm. The methoxy carbon signal is anticipated around 56-62 ppm, while the methylene (B1212753) and methyl carbons of the diethyl groups would appear further upfield. researchgate.netorganicchemistrydata.org
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.5 - 8.2 (m) | 110 - 150 |
| Methoxy (-OCH₃) | ~3.9 (s) | 56 - 62 |
| Diethyl (-NCH₂CH₃) | ~3.4 (q) | ~43 |
| Diethyl (-NCH₂CH₃) | ~1.2 (t) | ~13 |
| Carbonyl (C=O) | - | 168 - 170 |
Data are predicted based on analogous compounds such as N,N-dimethyl-3-nitrobenzamide and general substituent effects in substituted benzamides. rsc.orgbhu.ac.inresearchgate.netresearchgate.net
Infrared spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the vibrations of its bonds. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural motifs.
The most prominent feature would be the strong absorption from the carbonyl (C=O) stretch of the tertiary amide group, typically appearing in the 1630-1660 cm⁻¹ region. The nitro group (NO₂) gives rise to two strong and characteristic bands: an asymmetric stretching vibration between 1550 and 1475 cm⁻¹ and a symmetric stretching vibration between 1360 and 1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com The presence of the methoxy group and the aromatic ring would be confirmed by C-O and C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the diethyl groups are found just below 3000 cm⁻¹. The C-O-C stretch of the ether linkage typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Amide (R-CO-NR₂) | C=O Stretch | 1660 - 1630 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 | Strong |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium |
Data are based on characteristic infrared group frequencies from various sources. spectroscopyonline.comorgchemboulder.comresearchgate.netinstanano.com
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound (formula C₁₂H₁₆N₂O₄), the calculated exact mass is 252.1110 Da.
In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z 252. Fragmentation patterns of benzamides often involve the cleavage of the amide bond. researchgate.net A significant fragment would likely correspond to the benzoyl cation, [CH₃O(NO₂)C₆H₃CO]⁺, resulting from the loss of the diethylamino radical (•N(C₂H₅)₂). Another common fragmentation pathway for diethylamides is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form an iminium ion, or the loss of an ethyl radical (•C₂H₅) to form the [M-29]⁺ ion.
Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 252 | [C₁₂H₁₆N₂O₄]⁺ | Molecular Ion |
| 223 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 180 | [C₈H₆NO₄]⁺ | Loss of diethylamino radical |
| 150 | [C₇H₄NO₃]⁺ | Loss of CO from the benzoyl cation |
Fragmentation pathways are predicted based on general principles of mass spectrometry for amide compounds. researchgate.net
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. A chromophore is a part of a molecule that absorbs light in the UV-visible region. youtube.comyoutube.com In this compound, the chromophoric system is the 3-methoxy-4-nitrobenzoyl group.
The presence of the nitro group (a strong electron-withdrawing group) and the methoxy group (an electron-donating group) on the benzene (B151609) ring, conjugated with the carbonyl group, is expected to result in characteristic absorption bands. Nitroaromatic compounds typically exhibit strong absorption due to π → π* transitions. nih.govresearchgate.net The interaction between the donor and acceptor groups across the aromatic ring can lead to an intramolecular charge-transfer band, often shifted to a longer wavelength (a bathochromic shift). The exact absorption maximum (λ_max) would depend on the solvent used but is expected to be in the range of 250-350 nm.
Solid-State Structural Characterization
While solution-state analysis provides data on molecular connectivity and functional groups, solid-state characterization is necessary to determine the precise three-dimensional arrangement of atoms in the crystalline form.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related nitrobenzamide structures provides significant insight into its expected solid-state conformation. researchgate.netnih.govnih.gov
Studies on similar compounds, such as 2-nitro-N-(2-nitrophenyl)benzamide and N-chloro-N-methoxy-4-nitrobenzamide, reveal key structural features. nih.govnih.govcore.ac.uk It is anticipated that the amide group (C-CO-N-C) would be largely planar. The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a critical parameter. The nitro group is often twisted slightly out of the plane of the benzene ring. The methoxy group's orientation is also of interest, as its position relative to the ring can influence electronic effects. In the crystal lattice, molecules are likely to be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds, which can link molecules into extended networks. nih.govnih.gov
Expected Crystallographic Parameters from Analogues
| Parameter | Expected Value (from related structures) | Source Compound Example |
|---|---|---|
| C=O Bond Length | ~1.23 Å | 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net |
| C-N (Amide) Bond Length | ~1.37 Å | 2-nitro-N-(2-nitro-phen-yl)benzamide nih.gov |
| N-O (Nitro) Bond Length | ~1.22 Å | N-chloro-N-methoxy-4-nitrobenzamide core.ac.uk |
| Dihedral Angle (Aryl Ring - Amide Plane) | 20 - 75° | 2-nitro-N-(2-nitro-phen-yl)benzamide nih.gov |
Data are derived from published crystal structures of closely related nitrobenzamide derivatives. researchgate.netnih.govcore.ac.uk
Analysis of Hydrogen Bonding and Intermolecular Interactions within Crystal Lattices
A definitive analysis of the hydrogen bonding and intermolecular interactions within the crystal lattice of this compound cannot be provided, as the crystal structure for this specific compound has not been reported in the surveyed scientific literature. In related nitrobenzamide structures, intermolecular interactions are typically dominated by hydrogen bonds involving the amide and nitro groups, which play a crucial role in stabilizing the crystal packing. For instance, in other aromatic amides, N-H···O and C-H···O hydrogen bonds are common motifs that dictate the supramolecular assembly. nih.govmdpi.com The presence of the nitro group's oxygen atoms and the amide carbonyl oxygen makes them potent hydrogen bond acceptors, while C-H groups on the aromatic ring and the N-diethyl moiety can act as weak donors. Without specific crystallographic data (bond lengths, angles, and donor-acceptor distances) for the title compound, any discussion remains speculative.
Hirshfeld Surface Analysis and Associated Two-Dimensional Fingerprint Plots for Intermolecular Contacts
A Hirshfeld surface analysis for this compound is contingent on the availability of its crystallographic information file (CIF). Since this data is not available, a quantitative and qualitative assessment of its intermolecular contacts is not possible.
For context, in similar nitro-containing aromatic compounds that have been studied, Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions. nih.govstrath.ac.uknih.gov The analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting two-dimensional fingerprint plots break down these interactions by type, showing the relative contributions of contacts like O···H, H···H, and C···H. strath.ac.uk In a typical analysis of a related molecule, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the most significant contacts were found to be H···O/O···H (30.5%), H···C/C···H (28.2%), and H···H (29.0%). nih.govstrath.ac.uk These percentages highlight which interactions are most prevalent in the crystal packing. Without the specific CIF for this compound, a similar breakdown cannot be generated.
Conformational Analysis and Stereochemical Considerations
Examination of Rotational Barriers around Amide Bonds and Aromatic Ring
The internal rotation around the C(O)-N amide bond in benzamides is a well-documented phenomenon characterized by a significant energy barrier due to the partial double bond character resulting from resonance. libretexts.orgnih.gov This restricted rotation often leads to the observation of distinct conformers at room temperature on the NMR timescale. libretexts.org The energy barrier for this rotation in various amides has been studied both experimentally via dynamic NMR and through theoretical calculations. nih.govmdpi.com
For the specific molecule this compound, no experimental or theoretical studies detailing the rotational barriers around its amide bond or the bond connecting the aromatic ring to the carbonyl group were found. The magnitude of the amide rotational barrier would be influenced by the electronic effects of the methoxy and nitro substituents on the aromatic ring, as well as the steric bulk of the N-diethyl groups. Similarly, the rotational barrier of the aromatic ring itself can be influenced by steric hindrance from adjacent groups, though in this case, with substituents at the 3- and 4-positions, the barrier is expected to be relatively low compared to ortho-substituted systems. mdpi.com
Conformational Preferences in Solution and Solid State Environments
A comparison of the conformational preferences of this compound in solution versus the solid state is not possible without the relevant experimental data. The solid-state conformation is determined by X-ray crystallography, which reveals the molecule's structure as it exists in the crystal lattice, influenced by packing forces and intermolecular interactions like hydrogen bonds. mdpi.com
In solution, a molecule may adopt several conformations that are in dynamic equilibrium. The preferred solution-state conformation is governed by a combination of intramolecular steric and electronic interactions, as well as interactions with the solvent. researchgate.net Techniques like NMR spectroscopy can provide insights into the average conformation or the dynamics between different conformers in solution. Without a crystal structure and solution-state NMR studies for this compound, a comparative analysis of its conformational behavior in these different environments cannot be performed. Theoretical calculations on related chalcones have shown that s-cis conformers can be more stable due to greater electron delocalization, a factor that could also influence the planarity and preference in the title compound. ufms.br
Lack of Theoretical and Computational Data for this compound
The initial investigation sought to find data pertaining to:
Density Functional Theory (DFT) studies for optimized molecular geometries and electronic structures.
Predictions of vibrational frequencies and spectroscopic signatures, such as Gauge-Including Atomic Orbital (GIAO) NMR chemical shifts.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses.
Molecular dynamics simulations to investigate conformational dynamics and intermolecular interaction energies.
Despite a thorough search, no specific research detailing these computational analyses for this compound could be located. While general information on computational methods like DFT and analyses such as MEP and FMO is available for other related nitrobenzamide compounds, this information is not transferable to the specific isomeric structure of this compound.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the theoretical and computational chemistry of this particular compound as requested, due to the absence of published research findings and corresponding data.
Theoretical and Computational Chemistry Studies
Structure-Reactivity and Structure-Property Relationships
The inherent chemical behavior and physical characteristics of N,N-diethyl-3-methoxy-4-nitrobenzamide are intrinsically linked to its molecular structure. The interplay of the diethylamide, methoxy (B1213986), and nitro functional groups on the benzamide (B126) scaffold dictates its electronic distribution, and consequently, its reactivity and macroscopic properties. Theoretical and computational chemistry provides powerful tools to elucidate these relationships.
Correlation of Electronic Properties with Chemical Reactivity Profiles
The electronic properties of a molecule are fundamental to understanding its chemical reactivity. For nitroaromatic compounds like this compound, the electron-withdrawing nature of the nitro group significantly influences the electron density distribution across the aromatic ring and the amide functionality. This effect, coupled with the electron-donating character of the methoxy group and the steric and electronic influence of the N,N-diethylamide group, creates a unique reactivity profile.
Theoretical studies on related nitroaromatic compounds have shown that the presence of nitro groups tends to create regions of positive electrostatic potential on the molecular surface, particularly around the carbon atoms of the aromatic ring. tandfonline.comresearchgate.net These positive potentials indicate sites that are susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) is a valuable tool for predicting reactive sites. For instance, in many nitroaromatic compounds, the areas of most positive electrostatic potential are often associated with the C-NO2 bond, suggesting this as a potential site for initial steps in decomposition or reaction. tandfonline.com
Table 1: Predicted Electronic Properties and Their Influence on Reactivity for this compound (based on analogous compounds)
| Electronic Property | Predicted Influence on Reactivity | Relevant Functional Groups |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Positive potential regions on the aromatic ring indicate susceptibility to nucleophilic attack. | Nitro group (electron-withdrawing), Methoxy group (electron-donating) |
| Frontier Molecular Orbitals (HOMO-LUMO gap) | A smaller energy gap generally correlates with higher reactivity. The specific value would depend on the combined electronic effects of all substituents. | All functional groups contribute to the energies of the HOMO and LUMO. |
| Redox Potential | The ease of reduction is influenced by the electron-withdrawing nitro group, potentially making it susceptible to enzymatic or chemical reduction. nih.gov | Nitro group |
Quantitative Structure-Property Relationships (QSPR) for predicting inherent molecular characteristics
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. mdpi.com These models are built by correlating calculated molecular descriptors with experimentally determined properties. For a compound like this compound, QSPR could be employed to predict a range of inherent molecular characteristics such as boiling point, solubility, and partitioning behavior (LogP).
The development of a QSPR model involves the calculation of a variety of molecular descriptors. These can be categorized as constitutional, topological, geometrical, and electronic descriptors. For benzamide derivatives, studies have shown that descriptors related to hydrophobicity and electronic features are often crucial in predicting their properties. nih.gov
While a specific QSPR model for this compound has not been reported, we can anticipate the types of descriptors that would be significant based on studies of related molecules.
Table 2: Potentially Significant Descriptors for QSPR Modeling of this compound
| Descriptor Type | Specific Descriptor Example | Predicted Importance |
|---|---|---|
| Electronic | Dipole Moment | High, due to the presence of polar nitro and amide groups. |
| Topological | Wiener Index | Moderate, reflects molecular branching and size. |
| Constitutional | Molecular Weight | High, fundamental to many physical properties. |
| Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | High, relates to the electron-donating ability and reactivity. |
| Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | High, relates to the electron-accepting ability and reactivity. |
The predictive power of a QSPR model is highly dependent on the quality and diversity of the dataset used for its training and validation. researchgate.net
Theoretical Studies of Non-Covalent Interactions and Their Influence on Molecular Recognition
Non-covalent interactions play a critical role in determining the three-dimensional structure of molecules in condensed phases and are fundamental to molecular recognition processes. nih.gov For this compound, several types of non-covalent interactions are conceivable, including hydrogen bonding, π-π stacking, and van der Waals forces.
Theoretical methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the analysis of the molecular electrostatic potential surface can provide detailed insights into the nature and strength of these interactions. researchgate.netresearchgate.net The presence of the aromatic ring in this compound allows for potential π-π stacking interactions with other aromatic systems. The nitro group, with its partial negative charges on the oxygen atoms, and the amide carbonyl oxygen can act as hydrogen bond acceptors. The ethyl groups on the amide nitrogen introduce conformational flexibility and can participate in weaker C-H···O or C-H···π interactions.
These non-covalent interactions are crucial for understanding how this compound might interact with biological macromolecules or other molecules in its environment. For example, in a biological context, the ability to form specific hydrogen bonds or engage in hydrophobic interactions would govern its binding to a receptor or enzyme. researchgate.netnih.gov
Table 3: Potential Non-Covalent Interactions for this compound
| Interaction Type | Potential Participating Atoms/Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Amide carbonyl oxygen and nitro group oxygens as acceptors. | Directional and strong, key for specific molecular recognition. |
| π-π Stacking | The benzene (B151609) ring. | Important for interactions with other aromatic systems and self-assembly. |
| van der Waals Forces | The entire molecule, particularly the diethyl groups. | Contribute to overall stability and packing in the solid state. |
| Dipole-Dipole Interactions | Polar C=O, N-C, and C-NO2 bonds. | Influence molecular orientation and aggregation. |
Chemical Reactivity and Functional Derivatization
Transformations of the Amide Functionality
The N,N-diethylbenzamide moiety is a robust functional group, yet it can be transformed under specific conditions. Its reactivity centers on the electrophilic nature of the carbonyl carbon and the potential for reactions involving the nitrogen atom.
Hydrolysis: The amide bond in N,N-diethylbenzamides can be cleaved through hydrolysis to yield the corresponding benzoic acid and diethylamine (B46881). This reaction is a fundamental transformation, though tertiary amides are generally less reactive towards hydrolysis than primary or secondary amides due to steric hindrance and electronic effects. In a study on N,N-diethyl-m-toluamide (DEET), a structurally similar compound, the initial step in its biodegradation pathway is the enzymatic hydrolysis of the amide bond, catalyzed by a hydrolase, to produce 3-methylbenzoic acid and diethylamine. nih.gov The kinetic parameters for this enzymatic hydrolysis have been determined, with a kcat of 5.53 ± 0.09 s⁻¹ and a Km of 10.2 ± 0.8 μM. nih.gov Chemical hydrolysis typically requires more forcing conditions, such as strong acid or base and elevated temperatures. For instance, metabolic studies on N,N-diethylbenzamide in rats have shown that it can be metabolized via oxidative mono-N-deethylation followed by enzymatic hydrolysis of the resulting secondary amide. nih.gov
Transamidation: This process involves the exchange of the amine portion of an amide with a different amine, representing an equilibrium reaction. mdpi.com While challenging due to the inherent stability of the amide bond, several methods have been developed. Transition-metal-free approaches for the transamidation of amides have been reported, often requiring activation of the amide. researchgate.net For example, N,N-Boc2 activated thioamides undergo chemoselective transamidation under mild conditions. nih.gov For standard amides, catalytic systems using reagents like Ti(NMe2)4 or various metal complexes can facilitate the exchange, particularly when the liberated amine can be removed from the reaction to drive the equilibrium forward. mdpi.com
Table 1: Potential Conditions for Amide Bond Transformation
| Transformation | Reagent/Catalyst System | Conditions | Product from N,N-diethyl-3-methoxy-4-nitrobenzamide |
|---|---|---|---|
| Hydrolysis | Hydrolase Enzyme (e.g., DthA) | pH 7.9 | 3-Methoxy-4-nitrobenzoic acid and Diethylamine |
| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Heat | 3-Methoxy-4-nitrobenzoic acid and Diethylamine |
| Transamidation | Amine (R¹R²NH) with Ti(NMe₂)₄ or Sc(OTf)₃ | Nonpolar solvents, heat | N¹,N¹-Disubstituted-3-methoxy-4-nitrobenzamide |
Reactions Involving the Nitro Group
The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and is itself susceptible to transformation, most notably reduction.
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.org This transformation can be achieved using a wide variety of reducing agents and conditions, offering high yields and chemoselectivity. organic-chemistry.org A specific example involves the reduction of this compound itself in methanol (B129727) under a hydrogen atmosphere to yield 4-amino-N,N-diethyl-3-methoxybenzamide. google.com
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. wikipedia.org
Metal/Acid Systems: Classic methods include using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). wikipedia.orgyoutube.com Iron in acidic media is a particularly common choice on an industrial scale. wikipedia.org
Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. organic-chemistry.org
Other Reagents: Reagents like sodium hydrosulfite, sodium sulfide (B99878), or sodium borohydride (B1222165) in the presence of a suitable catalyst can also be effective. wikipedia.orgnih.gov
Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Typical Outcome |
|---|---|---|
| H₂, Pd/C | Methanol, Room Temperature | High yield of the corresponding aniline |
| Fe, HCl or CH₃COOH | Reflux | Aniline derivative |
| SnCl₂·2H₂O | Ethanol (B145695), Heat | Aniline derivative |
| NaBH₄, Catalyst (e.g., Pd(II)) | Water, Reflux | Aniline derivative nih.gov |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Aniline derivative, can be selective wikipedia.org |
Reactions at the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is an ether linkage attached to the aromatic ring. The most significant reaction at this site is ether cleavage. The ether linkage is generally stable, but the methyl group can be removed by treatment with strong acids, particularly hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃). wikipedia.org This reaction proceeds via nucleophilic attack on the methyl group, leading to the formation of a phenol (B47542) and a methyl halide. wikipedia.org
For this compound, this would result in the formation of N,N-diethyl-3-hydroxy-4-nitrobenzamide. This transformation is valuable for introducing a phenolic hydroxyl group, which can then be used for further functionalization. The methoxy group also acts as an ortho, para-directing activating group in electrophilic aromatic substitution, but this influence is largely overshadowed by the powerful deactivating effect of the nitro and amide groups on the ring. wikipedia.orgfiveable.me
Demethylation Reactions of the Methoxy Ether
Common laboratory reagents for ether cleavage, such as strong acids (HBr, HI) or Lewis acids (BBr₃), could potentially be employed. However, the strongly acidic conditions might also lead to hydrolysis of the amide bond. Therefore, milder and more selective methods would be preferable.
| Reagent/Condition | Potential Outcome | Considerations |
| Boron tribromide (BBr₃) | Effective demethylation | Potential for amide cleavage |
| Strong protic acids (HBr, HI) | Demethylation | Harsh conditions, risk of side reactions |
| Nucleophilic reagents (e.g., thiolates) | Possible demethylation | Requires specific conditions |
| Photo-induced reaction | Possible demethylation | Requires specific photochemical setup |
Table 1: Potential Demethylation Reactions
Regioselective Electrophilic Aromatic Substitution Patterns Dictated by the Methoxy Group
The regioselectivity of electrophilic aromatic substitution on the this compound ring is a subject of competitive directing effects. The methoxy group at C3 strongly activates the ortho (C2 and C4) and para (C6) positions. However, the C4 position is already substituted by a nitro group. The nitro group at C4 deactivates the entire ring and directs incoming electrophiles to the meta positions (C2 and C6). The N,N-diethylcarboxamide group at C1 is also a deactivating, meta-directing group for electrophilic aromatic substitution, which would favor substitution at C3 and C5.
Given these competing influences, predicting the outcome of an electrophilic aromatic substitution reaction requires careful consideration of the reaction conditions and the nature of the electrophile. The powerful activating effect of the methoxy group would likely dominate, directing substitution to the positions ortho and para to it. Since the para position (C6) is also meta to the deactivating nitro group, it is a likely site for substitution. The C2 position is ortho to both the methoxy and the amide group, and meta to the nitro group, making it another plausible position for electrophilic attack. The C5 position is ortho to the nitro group and meta to both the methoxy and amide groups, making it the least likely site for substitution.
| Position | Influence of Methoxy (C3) | Influence of Nitro (C4) | Influence of Amide (C1) | Predicted Reactivity |
| C2 | Ortho (activating) | Meta (deactivating) | Ortho (deactivating) | Favorable |
| C5 | Meta (deactivating) | Ortho (deactivating) | Meta (deactivating) | Unfavorable |
| C6 | Para (activating) | Meta (deactivating) | Meta (deactivating) | Highly Favorable |
Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
Reactivity of the Aromatic Ring System
The substituted benzene (B151609) ring of this compound offers possibilities for further functionalization, enabling the synthesis of more complex molecules.
Further Functionalization of the Benzamide (B126) Core
Beyond electrophilic substitution, the functional groups on the benzamide core can be modified. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as diazotization followed by substitution (Sandmeyer reaction) or amide bond formation. The resulting amino group would be a strong activating, ortho-, para-director, significantly altering the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.
Applications of Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Both the N,N-diethylamide and the methoxy groups are known DMGs. wikipedia.org The tertiary amide is generally a stronger DMG than the methoxy group. uwindsor.caorganic-chemistry.org
In the case of this compound, the N,N-diethylamide group at C1 would be expected to direct lithiation to the C2 position. The C6 position is sterically hindered by the adjacent nitro group. However, the presence of the strongly electron-withdrawing nitro group on the ring could potentially complicate the reaction, as organolithium reagents can also add to the nitro group. Careful control of the reaction conditions, such as low temperatures, would be crucial to favor the desired ortho-metalation.
If successful, the resulting ortho-lithiated species could be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the C2 position.
| Directing Group | Potential Site of Lithiation | Considerations |
| N,N-diethylamide (C1) | C2 | Strong directing effect, potential for reaction with the nitro group. |
| Methoxy (C3) | C2 | Weaker directing effect compared to the amide. |
Table 3: Potential Directed Ortho-Metalation (DoM) Outcomes
Coordination Chemistry and Supramolecular Assembly
Ligand Properties of N,N-diethyl-3-methoxy-4-nitrobenzamide
The ligand characteristics of a molecule are defined by its potential coordination sites and the electronic properties that govern its binding to metal ions.
This compound possesses several potential donor atoms that can engage in coordination with metal centers. The primary binding sites are the oxygen atoms of the carbonyl group (C=O), the nitro group (NO₂), and the methoxy (B1213986) group (-OCH₃).
Carbonyl Oxygen: The oxygen atom of the amide carbonyl group is a strong Lewis base and a primary site for coordination to metal ions.
Nitro Group Oxygens: The two oxygen atoms of the nitro group are also potential donor sites. The electron-withdrawing nature of the nitro group can influence the electronic environment of the entire molecule, affecting its coordination behavior. nih.govresearchgate.net In some crystal structures of related nitro-containing compounds, the nitro oxygen atoms are observed to participate in hydrogen bonding. nih.gov
Amide Nitrogen: The amide nitrogen atom in this compound is tertiary and generally considered a poor donor due to the delocalization of its lone pair into the carbonyl group. However, in certain anomeric amides, the amide nitrogen can exhibit significant pyramidality, suggesting sp³ hybridization, which could influence its donor capacity. core.ac.uk
Methoxy Oxygen: The oxygen of the methoxy group can also act as a donor atom, although it is generally a weaker coordinating site compared to the carbonyl and nitro oxygens.
The molecule can act as a monodentate ligand, typically through the carbonyl oxygen, or as a bidentate or bridging ligand involving the carbonyl and one of the nitro oxygen atoms. The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. Analogous Schiff base ligands derived from 4-nitrobenzaldehyde (B150856) can act as bidentate ligands, coordinating through nitrogen atoms. nih.gov
While specific studies on metal complexes of this compound are not extensively documented, research on analogous 4-nitrobenzamide (B147303) derivatives provides significant insight into their synthesis and characterization. researchgate.netresearchgate.net Metal complexes of ligands such as [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine have been synthesized and characterized. researchgate.net
The general synthesis procedure involves the reaction of the benzamide (B126) ligand with a metal salt (e.g., chlorides or acetates of transition metals) in a suitable solvent like ethanol (B145695) or acetone, often under reflux. researchgate.netuobabylon.edu.iqmdpi.com
Characterization Techniques for Metal Complexes:
FT-IR Spectroscopy: This technique is crucial for identifying the coordination sites. A shift in the stretching frequency of the C=O band to a lower wavenumber upon complexation indicates the involvement of the carbonyl oxygen in bonding to the metal ion. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion.
Magnetic Susceptibility: These measurements help determine the magnetic moment of the complex, which can elucidate the geometry and the oxidation state of the metal center. researchgate.net
Conductivity Measurements: Molar conductance measurements in a suitable solvent can determine whether the complexes are electrolytic or non-electrolytic in nature. uobabylon.edu.iq
Table 1: Examples of Metal Complexes with Analogous Benzamide Ligands
| Ligand | Metal Ion(s) | Proposed Geometry | Reference |
|---|---|---|---|
| [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Tetrahedral | researchgate.net |
| [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Cu(II), Pd(II) | Square Planar | researchgate.net |
| 2-(4-nitrophenyl)-1H-benzimidazole | Transition Metals | Not specified | nih.govresearchgate.net |
| 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Zn(II), Cd(II), Hg(II) | Tetrahedral (inferred) | uobabylon.edu.iq |
Self-Assembly and Supramolecular Architectures
The ability of this compound to form ordered structures through non-covalent interactions is the cornerstone of its application in supramolecular chemistry.
The construction of supramolecular systems relies on the predictable and directional nature of non-covalent interactions. ias.ac.in The benzamide core is an excellent scaffold for designing such systems due to its capacity for forming robust hydrogen bonds and participating in π-π stacking. acs.org
Key design principles include:
Directional Interactions: Utilizing strong, directional interactions like hydrogen bonding to guide the assembly of molecules into specific architectures (e.g., chains, sheets). ias.ac.inacs.org Amides are particularly effective for this due to their hydrogen bond donor and acceptor capabilities. nih.gov
Hydrophobic Effects: In aqueous environments, hydrophobic interactions can drive the self-assembly of amphiphilic benzamide derivatives into larger structures like ribbons and tubes. acs.org
Metal-Ligand Coordination: The principles of coordination chemistry can be translated to surfaces to create metal-organic architectures with controlled topologies. mpg.de
The stability and structure of molecular crystals are governed by a complex interplay of various intermolecular forces. nsf.govresearchgate.netrsc.org
Hydrogen Bonding: While the N,N-diethyl substitution precludes the classic N-H···O hydrogen bonds seen in primary and secondary amides, other types of hydrogen bonds are crucial. Weak C-H···O hydrogen bonds, involving the aliphatic C-H groups of the ethyl substituents and the oxygen atoms of the carbonyl or nitro groups, play a significant role in the crystal packing. nih.gov In related nitro-containing compounds, hydrogen bonds between aromatic C-H groups and nitro oxygens are also observed. mdpi.com For instance, in N-(4-nitrobenzoyl)-N'-phenylhydrazine, molecules are linked by a combination of N-H···O and C-H···O hydrogen bonds. nih.gov
π-π Stacking: The aromatic ring of the benzamide core allows for π-π stacking interactions, which are non-covalent interactions between aromatic rings. youtube.com These interactions are fundamental in the formation of columnar structures in many aromatic compounds. researchgate.netsigmaaldrich.comnih.gov The geometry of stacking can be parallel-displaced or T-shaped, and the interaction energy is influenced by substituents on the aromatic ring. rsc.org The electron-withdrawing nitro group significantly affects the electronic properties of the π-system, which in turn modulates the π-π interactions. rsc.org
Table 2: Key Intermolecular Interactions in Benzamide-based Supramolecular Structures
| Interaction Type | Description | Typical Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Involves hydrogen atoms bonded to electronegative atoms (N, O, C) and other electronegative atoms. | Forms robust, directional networks (chains, layers). nih.govnih.gov |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Leads to the formation of columnar or layered structures. researchgate.netsigmaaldrich.com |
| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π-system. | Contributes to the stability and specific orientation of molecules in the crystal lattice. |
| van der Waals Forces | Isotropic, short-range attractive forces. | Contributes significantly to the bulk crystal lattice energy. nsf.gov |
Formation of Host-Guest Complexes and Molecular Recognition Phenomena
The benzamide scaffold is a versatile platform for designing host molecules capable of recognizing and binding guest species. This is a central concept in supramolecular chemistry. nih.gov
Anion Recognition: The amide group, even when disubstituted, can create an electron-deficient cavity suitable for binding anions. In related structures, the amide N-H group is a key site for hydrogen bonding with anions like halides. rsc.org For this compound, the binding would likely be facilitated by C-H···anion interactions and electrostatic interactions with the positive end of the dipole created by the carbonyl and nitro groups.
Neutral Guest Binding: Benzamide-based receptors can also bind neutral molecules, such as carboxylic acids, through hydrogen bonding arrays. rsc.org
Inclusion Complexes: The formation of host-guest inclusion complexes, where a guest molecule is encapsulated within a cavity of a host molecule or a network of host molecules, is a well-established phenomenon. acs.org For example, benzimidazolium-based ionic liquids can form inclusion complexes with β-cyclodextrin, driven by the encapsulation of long alkyl chains within the cyclodextrin (B1172386) cavity. acs.org Similarly, the aromatic and substituted framework of this compound could potentially form inclusion complexes with suitable guest molecules. The design of such host-guest systems often involves creating a pre-organized cavity with specific size, shape, and electronic complementarity to the intended guest.
In-Depth Analysis of this compound in Advanced Materials Applications
Initial research indicates a significant lack of published scientific literature detailing the specific applications of the chemical compound this compound in the fields of coordination chemistry, supramolecular assembly, and as a precursor for advanced materials.
Extensive searches for scholarly articles and research data have not yielded specific studies on the utilization of this compound as a single-source precursor for nanostructured materials, such as nickel sulfide (B99878) thin films. Furthermore, there is no available information regarding its exploration or characterization in the context of electronic and optical materials, including nonlinear optical applications.
The provided outline specifies a detailed examination of this particular compound's role in these advanced scientific areas. However, the current body of scientific literature does not appear to contain the necessary data to fulfill these specific requirements. Research on related benzamide derivatives and their applications in materials science exists, but a direct connection to this compound in the capacities outlined is not evident.
Consequently, a detailed, evidence-based article on the coordination chemistry, supramolecular assembly, and advanced materials applications of this compound, as per the requested structure, cannot be generated at this time due to the absence of foundational research findings.
Catalysis Involving N,n Diethyl 3 Methoxy 4 Nitrobenzamide and Its Analogues
Role as a Catalyst or Pre-catalyst in Organic Transformations
Currently, there is no scientific literature available that describes the use of N,N-diethyl-3-methoxy-4-nitrobenzamide as a catalyst or a precursor to a catalytically active species in any organic transformation.
Exploration of Organocatalytic Applications, Particularly Hydrogen-Bond Donor Catalysis
While substituted benzamides, in general, have been investigated for their potential in hydrogen-bond donor catalysis, there are no specific studies on this compound for this purpose. The fundamental principle of hydrogen-bond donor catalysis involves the activation of a substrate through non-covalent interactions, a role that theoretically could be fulfilled by the amide proton of a primary or secondary benzamide (B126). However, as a tertiary amide, this compound lacks the N-H proton necessary for conventional hydrogen-bond donation. Alternative interactions involving other parts of the molecule would need to be explored.
Development and Utilization in Metal-Catalyzed Reactions, including Ligand Design
The potential for this compound to act as a ligand in metal-catalyzed reactions has not been reported. The oxygen atom of the carbonyl group and the nitro group could theoretically coordinate with a metal center. However, no research has been published detailing the synthesis, characterization, or catalytic application of metal complexes featuring this compound as a ligand.
Ligand Design for Tailored Catalytic Systems
Given the absence of research on its use as a ligand, the principles of designing tailored catalytic systems based on this compound are purely theoretical at this stage.
Influence of the Benzamide Scaffold and Substituents on Catalytic Activity and Selectivity
Without any observed catalytic activity, the influence of the benzamide scaffold and its specific substituents (N,N-diethyl, 3-methoxy, 4-nitro) on catalytic performance and selectivity remains an open area for investigation. The electronic and steric properties of these groups would be expected to play a significant role in any potential catalytic cycle.
Mechanistic Insights into Catalytic Processes Facilitated by the Compound
As no catalytic processes facilitated by this compound have been identified, there are no mechanistic studies to report. Future research would first need to establish a catalytic reaction involving this compound before any mechanistic investigations could be undertaken.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N,N-disubstituted benzamides is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. mdpi.com Future research on N,N-diethyl-3-methoxy-4-nitrobenzamide will likely focus on moving beyond traditional synthetic routes, which often involve harsh reagents and generate significant waste, towards more efficient and environmentally benign processes. sld.cu
One promising avenue is the adoption of catalytic, one-pot synthesis procedures. For instance, methodologies developed for the synthesis of the related compound N,N-diethyl-3-methylbenzamide (DEET) have utilized copper-based metal-organic frameworks (MOFs) as heterogeneous catalysts. mdpi.com This approach achieves high conversion and yield while allowing for the catalyst to be recovered and reused, aligning with the principles of green chemistry. mdpi.com Future studies could adapt such catalytic systems for the synthesis of this compound, potentially improving atom economy and reducing the environmental factor (E-factor). mdpi.com
Another area of exploration is the use of non-classical reaction pathways, such as the Mitsunobu reaction, which has been successfully applied to generate a variety of N,N-diethylbenzamides. nih.gov This method allows for the direct coupling of a benzoic acid with diethylamine (B46881), offering an alternative to the more common route involving the conversion of the carboxylic acid to an acyl chloride. sld.cunih.gov Optimizing these modern synthetic strategies for this compound could lead to more scalable, cost-effective, and sustainable production.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for this compound | Key Research Focus |
|---|---|---|
| Heterogeneous Catalysis (e.g., MOFs) | High yield, catalyst recyclability, reduced waste, milder reaction conditions. mdpi.com | Adapting existing copper-based MOF catalysts or developing new ones specific to the substrate. |
| One-Pot Procedures | Reduced processing time, lower solvent usage, increased efficiency. sld.cu | Combining activation and amidation steps without isolating intermediates. |
| Non-Classical Mitsunobu Reaction | Avoids the use of harsh chlorinating agents like thionyl chloride. nih.gov | Optimization of reaction conditions (solvent, temperature) to maximize yield and purity. nih.gov |
Advanced Computational Modeling for Precise Structure-Function Elucidation
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating discovery. For this compound, advanced computational modeling represents a critical avenue for elucidating the relationship between its molecular structure and its potential functions.
Future research would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to map the molecule's electron distribution, identify its frontier molecular orbitals (HOMO/LUMO), and predict its reactivity. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group creates a unique electronic profile that can be precisely modeled. This information is vital for understanding its potential as an intermediate in organic synthesis or its interaction with biological targets.
Expansion into New Frontier Material Science Applications
The structural characteristics of this compound suggest its potential utility in the field of material science. Research on the structurally similar molecule DEET has demonstrated that benzamides can act as effective, low-toxicity solvents for the synthesis of metal-organic frameworks (MOFs). osti.gov Given its higher boiling point and polarity, this compound could be investigated as a novel synthesis solvent for MOFs or other coordination polymers, potentially leading to new materials with unique structures and properties. osti.gov
Furthermore, the molecule itself could be incorporated as a functional component within materials. Research has shown that DEET can be modified and integrated into textiles to create insect-repellent fabrics. researchgate.net A similar approach could be taken with this compound, where its specific chemical functionalities might impart novel properties to polymers or surfaces. For example, the nitro group could be chemically reduced to an amine, providing a reactive handle for grafting the molecule onto a polymer backbone, creating functional coatings or films. researchgate.net Its incorporation into materials designed for controlled-release applications is another promising research direction, leveraging its molecular properties to modulate release kinetics. osti.gov
Integration with Principles of Circular Economy and Green Chemistry in Research and Development
Modern chemical research is increasingly guided by the principles of green chemistry and the circular economy, which aim to minimize waste, reduce environmental impact, and enhance resource efficiency. mdpi.combohrium.com The future development of this compound provides a significant opportunity to embed these principles from the ground up.
Green Chemistry: Research efforts should prioritize synthetic routes that reduce waste, use safer solvents, and are energy-efficient. bohrium.com This includes exploring biocatalysis or chemocatalytic methods that operate under mild conditions. The entire lifecycle of the compound, from feedstock sourcing to final product, should be evaluated using green metrics like atom economy and the E-factor to identify areas for improvement. mdpi.commdpi.com
Circular Economy: In the context of a circular economy, research should focus on designing processes where byproducts are valorized and solvents are recycled. noviams.comfrontiersin.org If this compound is used to create new materials, designing those materials for recyclability or safe biodegradation at the end of their life is paramount. frontiersin.org This "design for circularity" approach ensures that the value of the chemical components is preserved for as long as possible, moving away from the linear "make-use-dispose" model. frontiersin.orgrepec.org Integrating these philosophies ensures that the pursuit of novel chemical applications does not come at an undue environmental cost. mdpi.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-diethyl-3-methylbenzamide (DEET) |
| N,N-diethyl-3-nitrobenzamide |
| N,N-diethyl-4-methoxybenzamide |
| m-toluic acid |
| Diethylamine |
| Triphenylphosphine (B44618) |
| Diisopropylazodicarboxylate (B7806520) |
| m-toluoyl chloride |
Q & A
Basic: What are the standard synthetic pathways for N,N-diethyl-3-methoxy-4-nitrobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nitration of a precursor benzamide derivative followed by alkylation or substitution reactions. For example:
Nitration Step: Introduce the nitro group to a methoxy-substituted benzamide precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
Alkylation: React the intermediate with diethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the N,N-diethyl moiety.
Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometric ratios of reagents to improve yield (>70%) and purity. Monitoring via TLC or HPLC is critical .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the diethylamino group (δ ~1.1–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂), methoxy (δ ~3.8 ppm), and nitro group (meta to methoxy, observed via coupling patterns).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 281.1) and fragmentation patterns.
- FT-IR: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of the nitro group in further functionalization?
Methodological Answer:
Density Functional Theory (DFT) calculations assess electron density and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. For example:
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., nitro group) prone to reduction or substitution.
- Activation Energy Barriers: Model transition states for reactions like nitro reduction to amine (using H₂/Pd-C) or methoxy demethylation.
Validation via experimental kinetic studies (e.g., monitoring reduction rates with UV-Vis) ensures computational accuracy .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?
Methodological Answer:
- Assay Standardization: Control variables such as microbial strain (e.g., E. coli vs. S. aureus), solvent (DMSO concentration ≤1%), and incubation time.
- Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting results.
- Mechanistic Studies: Compare structural analogs (e.g., N-methyl vs. N-ethyl derivatives) to isolate the role of the diethyl group. Contradictions may arise from differential membrane permeability or target binding .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent nitro group photodegradation.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
- Periodic Purity Checks: Monitor via HPLC every 6 months; degradation products (e.g., 3-methoxy-4-nitrobenzoic acid) indicate instability .
Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
Methodological Answer:
- Crystal Growth: Use slow evaporation in a 1:1 ethanol/water mixture to obtain single crystals.
- SHELX Refinement: Apply charge-flipping algorithms (SHELXD) for phase solution and full-matrix least-squares refinement (SHELXL) to model thermal displacement parameters.
- Key Metrics: Validate with R-factor (<5%) and electron density maps to confirm the nitro group’s ortho positioning relative to methoxy .
Advanced: What strategies improve selectivity in catalytic reduction of the nitro group to amine?
Methodological Answer:
- Catalyst Choice: Use Pd/C with H₂ at 30 psi for partial reduction or Zn/HCl for complete conversion.
- Protective Groups: Temporarily block the methoxy group (e.g., silylation) to prevent demethylation.
- In Situ Monitoring: Employ FT-IR to track nitro → amine conversion (disappearance of ~1520 cm⁻¹ peak) .
Basic: What solvents are optimal for solubility in biological assays?
Methodological Answer:
- Polar Solvents: DMSO (for stock solutions) diluted to ≤0.1% in aqueous buffers (PBS, pH 7.4).
- Co-Solvents: Ethanol (10–20%) enhances solubility without denaturing proteins in enzyme inhibition assays.
- Critical Note: Pre-test solvent effects using negative controls (e.g., solvent-only wells) .
Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Descriptor Selection: Include logP (lipophilicity), molar refractivity, and nitro group charge density.
- Training Data: Use IC₅₀ values from kinase inhibition assays of analogs (e.g., 3-methoxy vs. 3-ethoxy derivatives).
- Validation: Apply leave-one-out cross-validation (R² >0.8) to ensure predictive power for new derivatives .
Advanced: What experimental controls are essential in studying its potential as a fluorescence probe?
Methodological Answer:
- Blank Controls: Measure autofluorescence of cells/buffer without the compound.
- Quenching Tests: Add Stern-Volmer agents (e.g., KI) to assess dynamic vs. static quenching mechanisms.
- Competitive Binding: Co-incubate with known probes (e.g., ANS for hydrophobic pockets) to confirm binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
